Product packaging for Streptonigrone-2'-imine(Cat. No.:CAS No. 143139-76-8)

Streptonigrone-2'-imine

Cat. No.: B131130
CAS No.: 143139-76-8
M. Wt: 477.5 g/mol
InChI Key: RRXBQPIAZQVIQO-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within the Streptonigrin (B15502) Antibiotic Family

The streptonigrin antibiotic family is a group of naturally occurring and synthetic compounds characterized by a complex aminoquinone structure. The parent molecule, streptonigrin, was first isolated from the bacterium Streptomyces flocculus in 1959. dovepress.com It garnered significant attention for its potent antitumor and antimicrobial properties. dovepress.comtandfonline.com However, its clinical application was hampered by its considerable toxicity. tandfonline.comnih.gov This has led researchers to synthesize and investigate a wide array of streptonigrin derivatives with the aim of retaining or enhancing therapeutic activity while reducing adverse effects. tandfonline.comnih.gov

Streptonigrone-2'-imine, also known by its systematic name 2'-decarboxy-2'-aminostreptonigrin, is a key member of this family. It is distinguished from streptonigrin by the modification at the 2'-position of its pyridine-2-carboxylic acid moiety. This structural alteration significantly influences its biological profile. Unlike its parent compound, this compound has demonstrated lower antibacterial activity. jst.go.jp However, it has been identified as an inhibitor of the nitric oxide-dependent activation of soluble guanylyl cyclase, a distinct biochemical effect that separates it from the primary mechanism of action of streptonigrin. uni.lu

Below is a comparative table of key compounds within the Streptonigrin family:

CompoundKey Structural FeaturePrimary Biological Activity
Streptonigrin Pyridine-2-carboxylic acid moietyAntitumor, Antimicrobial
Streptonigrone (B1210784) Lacks the carboxylic acid group of streptonigrinAntitumor, Antimicrobial
This compound Imine group at the 2'-positionInhibitor of soluble guanylyl cyclase
Lavendamycin (B1674582) Structurally related precursor to streptonigrinAntitumor, Antimicrobial

Historical Trajectories and Milestones in this compound Research

The journey of this compound research is marked by pivotal discoveries that have elucidated its synthesis and unique biological functions.

A significant milestone in the study of this compound was its chemical synthesis and characterization, as detailed in a 1992 publication in the Journal of Antibiotics. This research, focused on the chemical modification of the antibiotic streptonigrin, successfully synthesized and described the properties of 2'-decarboxy-2'-aminostreptonigrin, thereby formally introducing this compound to the scientific community.

Further elucidation of its biological role came from a 2004 study published in the European Journal of Pharmacology. This research identified this compound as one of the streptonigrin derivatives that acts as an inhibitor of the nitric oxide-dependent activation of soluble guanylyl cyclase. uni.lu This finding was crucial as it highlighted a mechanism of action distinct from the established DNA-damaging effects of streptonigrin, suggesting a different potential therapeutic avenue for this class of compounds. uni.lu The study underscored the importance of the structural modifications in diversifying the biological activities within the streptonigrin family.

These key studies have laid the foundation for a deeper understanding of this compound, distinguishing it from its more famous parent compound and opening up new avenues for research into its specific biochemical interactions and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N5O6 B131130 Streptonigrone-2'-imine CAS No. 143139-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143139-76-8

Molecular Formula

C24H23N5O6

Molecular Weight

477.5 g/mol

IUPAC Name

7-amino-2-[3,6-diamino-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methylpyridin-2-yl]-6-methoxyquinoline-5,8-dione

InChI

InChI=1S/C24H23N5O6/c1-9-14(10-6-8-13(33-2)22(34-3)19(10)30)15(25)18(29-24(9)27)12-7-5-11-17(28-12)21(32)16(26)23(35-4)20(11)31/h5-8,30H,25-26H2,1-4H3,(H2,27,29)

InChI Key

RRXBQPIAZQVIQO-UVTDQMKNSA-N

SMILES

CC1=C(C(=C(N=C1N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O

Isomeric SMILES

CC\1=C(NC(=C(/C1=C\2/C=CC(=C(C2=O)OC)OC)N)C3=NC4=C(C=C3)C(=O)C(=C(C4=O)N)OC)N

Canonical SMILES

CC1=C(C(=C(N=C1N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O

Synonyms

2'-decarboxy-2'-aminostreptonigrin
streptonigrone-2'-imine

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Streptonigrone 2 Imine

Chemical Synthesis of Streptonigrone-2'-imine

The synthesis of this compound is primarily achieved through the chemical modification of related, naturally occurring compounds.

Derivation and Modification from Streptonigrin (B15502) and Streptonigrone (B1210784) Scaffolds

This compound, also known as 2'-decarboxy-2'-aminostreptonigrin, is synthesized via chemical modification of the parent antibiotic, streptonigrin jst.go.jp. The process begins with the conversion of streptonigrin to streptonigrone. Streptonigrone is a known metabolite of Streptomyces species and can be produced from streptonigrin jst.go.jpnih.gov. One efficient and environmentally friendly method for this conversion involves a flavin reductase-mediated oxidative decarboxylation of the picolinic acid moiety of streptonigrin, using atmospheric oxygen as the oxidant nih.gov.

Once streptonigrone is obtained, further modifications can be undertaken to yield this compound. While detailed procedures for this specific final transformation are highly specialized, the synthesis relies on the established scaffold of streptonigrone, which itself is derived from the more readily available streptonigrin fermentation product jst.go.jpnih.gov. The complexity of the tetracyclic aminoquinoline-5,8-dione core of these molecules necessitates multi-step synthetic routes, often focusing on the late-stage modification of the core structure to produce analogues nih.gov.

Regioselective and Stereoselective Synthesis Methodologies

The synthesis of complex molecules like streptonigrin and its derivatives inherently involves challenges in controlling regioselectivity (the position of chemical reactions) and stereoselectivity (the 3D orientation of atoms).

Regioselectivity: In the conversion of streptonigrin to its analogues, the inherent reactivity of the molecule's functional groups directs the regioselectivity of the transformations. For instance, the oxidative decarboxylation to form streptonigrone is a highly regioselective process targeting the picolinic acid group nih.gov. Subsequent reactions to form the imine would be directed to the specific carbonyl group on the streptonigrone scaffold.

Stereoselectivity: Streptonigrin possesses a chiral axis, making the synthesis of its enantiomerically pure forms a significant challenge nih.gov. Asymmetric synthesis strategies are crucial for controlling the stereochemistry. For chiral amine synthesis, which is central to many biologically active compounds, methods involving the stereoselective reduction of imines are common acs.orgresearchgate.netacs.org. These methods often employ chiral catalysts or auxiliaries to achieve high diastereomeric or enantiomeric excess acs.orgmdma.ch. For example, organocatalysts can be used for the highly efficient stereoselective reduction of ketimines, providing access to enantiomerically pure amino compounds acs.org. While specific stereoselective methods for the final imine formation on the streptonigrone scaffold are not broadly detailed in general literature, the principles of asymmetric synthesis would be applicable to control the stereochemistry of analogues.

General Principles and Advanced Methods in Imine Synthesis Relevant to this compound Analogues

The formation of the imine functional group (C=N) is a cornerstone of organic chemistry. Understanding these methods is vital for the synthesis of this compound analogues and other nitrogen-containing heterocycles.

Condensation Reactions for Imine Formation

The most traditional and widely employed method for imine synthesis is the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) beilstein-journals.orgscienceinfo.com.

The reaction proceeds via a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal scienceinfo.comchemistrysteps.com.

Dehydration: The carbinolamine intermediate is unstable and eliminates a molecule of water to form the stable carbon-nitrogen double bond of the imine chemistrysteps.commasterorganicchemistry.com.

This reaction is reversible and is typically performed under slightly acidic conditions, which catalyze the reaction by protonating the carbonyl group, making it a better electrophile chemistrysteps.commasterorganicchemistry.com. To drive the equilibrium toward the imine product, water is often removed from the reaction mixture using methods like azeotropic distillation, molecular sieves, or other drying agents acs.org.

Method Description Catalyst/Conditions Reference
Direct Condensation Reaction of an aldehyde/ketone with a primary amine.Often requires mild acid catalysis (e.g., p-TsOH). scienceinfo.com
Water Removal To drive the reaction to completion.Dean-Stark trap, molecular sieves, MgSO₄. acs.org
Microwave Irradiation Accelerates the reaction, often without solvent.Neat reactants, microwave. organic-chemistry.org
Organocatalysis Uses small organic molecules as catalysts.Pyrrolidine can catalyze imine formation via iminium activation. organic-chemistry.org

Oxidative Approaches to Imine Generation

Alternative to condensation, imines can be generated through oxidative methods, which avoid the use of carbonyl precursors. These methods are emerging as efficient and practical alternatives beilstein-journals.orgorientjchem.org.

Common oxidative strategies include:

Oxidative Coupling of Primary Amines: Two molecules of a primary amine can be coupled to form a symmetric imine. This often involves a metal catalyst and an oxidant orientjchem.orgresearchgate.net.

Oxidation of Secondary Amines: Secondary amines can be directly oxidized to form the corresponding imines organic-chemistry.orgmdpi.com.

Aerobic Oxidation: Utilizing molecular oxygen from the air as a green and economical oxidant, often in the presence of a catalyst (e.g., iron or copper complexes), provides a sustainable route to imines organic-chemistry.org.

Quinone-Catalyzed Oxidation: Organocatalytic methods using quinones can facilitate the oxidative deformylation of amino alcohols to produce imines beilstein-journals.org.

A variety of oxidants can be employed, including hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and hypervalent iodine compounds, often in conjunction with metal or non-metal catalysts organic-chemistry.orgorientjchem.org.

Oxidative Method Reactants Key Reagents/Catalysts Reference
Aerobic Oxidation Primary AminesIron catalysts, air (O₂) organic-chemistry.org
Peroxide Oxidation Primary AminesH₂O₂, TBHP, Mo/Ce-Si catalyst orientjchem.org
Organocatalysis Aminesortho-Naphthoquinone (o-NQ) organic-chemistry.org
Deformylation 1,2-Amino AlcoholsQuinone catalyst beilstein-journals.org

Photoelectrochemical Synthesis of Imine Intermediates

A modern, green, and highly efficient approach to imine synthesis is through photoelectrochemical (PEC) methods acs.orgresearchgate.net. This technique combines photochemistry and electrochemistry to drive chemical reactions.

The general mechanism for the PEC oxidation of amines to imines involves the following steps acs.org:

A semiconductor photoanode (e.g., Mo-doped BiVO₄) absorbs light, generating electron-hole pairs.

The photogenerated holes oxidize the amine substrate to form a nitrogen-centered radical cation intermediate.

This intermediate undergoes deprotonation and further oxidation to form the imine.

This method is considered gentle and highly selective, often achieving near-quantitative yields and selectivities with high Faradaic efficiencies acs.orgresearchgate.net. It is versatile and can be used for both homo-coupling of identical amines and cross-coupling of different amines to form a variety of symmetric and unsymmetric imines researchgate.net.

Catalytic Systems for Imine-Containing Compounds

The synthesis of imines, including complex structures like this compound, is often achieved through the condensation of a primary amine with an aldehyde or ketone. The efficiency and selectivity of this transformation can be significantly enhanced through catalysis. Various catalytic systems have been developed to promote imine formation, often by activating the carbonyl group or facilitating the dehydration step. redalyc.org

Catalysts for imine synthesis can be broadly categorized into Lewis acids, Brønsted acids, and other specialized reagents. nih.gov Lewis acids, such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and aluminum chloride (AlCl₃), activate the carbonyl group by coordinating to the oxygen atom, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. redalyc.orgnih.gov Brønsted acids, like sulfamic acid or Amberlyst 15, catalyze the reaction by protonating the carbonyl oxygen, which also enhances its electrophilicity. nih.gov

Table 1: Examples of Catalytic Systems for Imine Synthesis

Catalyst TypeExamplesRole in ReactionReference
Lewis Acids FeCl₃, WCl₆, ZnCl₂/SiO₂, TiCl₄/Et₃N, AlCl₃Activate carbonyl group by coordination nih.gov
Brønsted Acids Amberlyst 15, HY zeolite, Sulfamic acidActivate carbonyl group by protonation nih.gov
Organocatalysts PyrrolidineNucleophilic catalysis via iminium activation researchgate.net
Dehydrating Agents Neutral Al₂O₃, Molecular SievesDrive equilibrium by removing water nih.gov

Reductive Amination Strategies for Amine Derivatives

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. jocpr.com This process involves the formation of an imine intermediate, such as this compound, which is subsequently reduced to the corresponding amine. masterorganicchemistry.com This two-step, often one-pot, procedure is a highly controlled way to form carbon-nitrogen bonds, avoiding the overalkylation issues common with direct alkylation of amines. masterorganicchemistry.com

The key to a successful reductive amination is the use of a reducing agent that selectively reduces the imine (C=N) bond in the presence of the precursor carbonyl (C=O) group. masterorganicchemistry.com Common reagents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). jocpr.commasterorganicchemistry.com Sodium cyanoborohydride is particularly effective under mildly acidic conditions where imine formation is favorable. It is a weaker reducing agent than sodium borohydride (NaBH₄) and reacts much faster with the protonated iminium ion than with the carbonyl group. masterorganicchemistry.com Similarly, sodium triacetoxyborohydride is a mild and selective reagent that is frequently used for a wide range of substrates, including aldehydes and ketones with primary and secondary amines. jocpr.com

This strategy is crucial for converting this compound into its corresponding stable secondary amine derivative, thereby providing access to a different class of streptonigrin analogues for biological evaluation. The choice of reducing agent and reaction conditions can be tailored to ensure high yields and compatibility with the other sensitive functional groups present in the complex streptonigrin scaffold. jocpr.com

Chemical Modifications and Derivatization of this compound

The chemical modification of natural products like streptonigrin is a cornerstone of medicinal chemistry, aimed at improving potency and reducing toxicity. nih.gov this compound serves as a versatile platform for such modifications.

Synthesis of Novel this compound Analogues

The synthesis of novel analogues based on the this compound scaffold can be approached by modifying other regions of the parent molecule while preserving the imine functionality. Extensive research into streptonigrin has shown that modifications to the quinolinequinone core (A and B rings) and the substituted phenyl ring (D ring) can significantly impact biological activity. nih.gov

Strategies for creating such analogues often involve multi-step total synthesis routes that build the complex ring system from simpler precursors. acs.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to construct the C–D ring linkage in model streptonigrin systems. acs.org This allows for the introduction of diverse D-ring fragments. Similarly, modifications to the AB-ring quinolinequinone system can be achieved. For instance, an azide group can be introduced onto a quinoline-5,8-dione precursor and subsequently reduced to a primary amine using palladium on carbon (Pd/C) and hydrogen. nih.gov By applying these synthetic methodologies, it is possible to design and create a library of this compound analogues with varied substitution patterns on the C-7 position or on the D-ring, leading to new compounds with potentially enhanced pharmacological profiles.

Exploration of Imine Reactivity in Complex Systems

The imine group is a versatile functional group with a rich reaction chemistry. nih.gov Imines can act as electrophiles, where the carbon atom of the C=N bond is susceptible to attack by nucleophiles. The electrophilicity of an imine can be significantly enhanced by protonation with a Brønsted acid or coordination with a Lewis acid, forming a highly reactive iminium ion. redalyc.orgnih.gov

In a complex molecule like this compound, the inherent reactivity of the imine is influenced by the surrounding electronic environment. The electron-withdrawing nature of the quinoline-5,8-dione core likely increases the electrophilicity of the imine carbon. This makes it a prime target for various nucleophilic addition reactions.

Furthermore, imines can participate in cycloaddition reactions, acting as dienophiles or as part of an azadiene system in Diels-Alder reactions to construct nitrogen-containing heterocycles. nih.gov The specific reactivity of the imine in this compound would depend on the reaction partners and conditions. For example, its reaction as a dienophile is generally more effective when the imine is substituted with an electron-withdrawing group, a condition met by the larger molecular scaffold. nih.gov Understanding and harnessing this reactivity allows for the conversion of this compound into more complex, polycyclic derivatives, further expanding the chemical diversity of the streptonigrin family.

Advanced Structural Analysis and Elucidation of Streptonigrone 2 Imine

Spectroscopic Techniques for Comprehensive Structural Characterization

A combination of spectroscopic methods provides a holistic view of the molecular architecture of Streptonigrone-2'-imine, from its atomic connectivity to its vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework and connectivity of organic molecules. For this compound, 1D NMR techniques such as ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, respectively. However, due to the complexity of the molecule, 2D NMR techniques are indispensable for complete assignment. rsc.orgnih.gov

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-37.85120.5C-1, C-4a, C-5
H-4'8.50150.2C-2', C-3', C-5'
-NH (imine)9.20-C-2'
OCH₃4.0556.8C-6

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. uliege.bebiorxiv.org High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would provide the accurate mass of this compound, allowing for the determination of its molecular formula with high confidence. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the parent ion. The resulting fragmentation pattern provides a roadmap of the molecule's structure, revealing characteristic losses of functional groups and cleavages of specific bonds. embrapa.br For this compound, fragmentation would likely involve the pyridine (B92270), quinoline (B57606), and phenyl rings, with the fragmentation pattern of the imine group providing key diagnostic information to differentiate it from the parent compound.

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺505.1461505.1465C₂₅H₂₁N₄O₇
[M+Na]⁺527.1280527.1283C₂₅H₂₀N₄NaO₇

IR spectroscopy would be particularly useful for identifying the characteristic stretching frequencies of functional groups such as the C=N of the imine, C=O of the quinone, O-H of the phenol, and N-H of the amine. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide valuable information on the aromatic ring systems and other symmetric vibrations within the molecule. tudublin.ie

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
O-H (Phenol)3400-3200 (broad)-Stretching
N-H (Amine)3350-32503350-3250Stretching
C-H (Aromatic)3100-30003100-3000Stretching
C=O (Quinone)1680-16501680-1650Stretching
C=N (Imine)1660-16401660-1640Stretching
C=C (Aromatic)1600-14501600-1450Stretching

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.govnih.gov By obtaining a suitable single crystal of this compound, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the connectivity established by NMR and for understanding the spatial arrangement of the various ring systems and substituents. Furthermore, X-ray crystallography can reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com

Computational Chemistry Approaches to Structural Prediction and Validation

Computational chemistry provides powerful tools to complement experimental data, aiding in structural prediction and validation.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk For this compound, DFT calculations can be employed to optimize the molecular geometry, providing a theoretical structure that can be compared with experimental data from X-ray crystallography. mdpi.comnih.gov These calculations also yield information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules by simulating the physical movements of atoms and molecules over time. For a complex molecule like this compound, MD simulations can provide invaluable insights into its flexibility, preferred shapes (conformations), and the energetic barriers between different conformational states. This information is crucial for understanding its interaction with biological targets.

While specific molecular dynamics simulation studies on this compound are not available in published literature, we can outline the principles and expected outcomes of such an analysis based on the known structural features of its parent compound, streptonigrin (B15502). The structure of streptonigrin is characterized by a largely planar quinoline-5,8-dione core (rings A and B) connected to a pyridine ring (C) and a substituted phenyl ring (D). X-ray crystallography and NMR studies of streptonigrin have shown that rings A, B, and C are roughly coplanar, while the phenyl D ring is oriented nearly perpendicular to this plane.

A molecular dynamics simulation of this compound would provide a dynamic view of this structure, quantifying the flexibility of its constituent parts. The primary goal of such a simulation would be to map the potential energy surface of the molecule as a function of its conformational degrees of freedom. Key areas of flexibility in this compound that would be investigated include:

Flexibility of the side chains: The various substituents on the phenyl ring, as well as the imine group, possess rotational freedom that would be characterized.

Minor puckering or out-of-plane movements of the aromatic rings: Although the rings themselves are largely rigid, small fluctuations can occur.

The output of an MD simulation is a trajectory file, which is a record of the positions of all atoms at small time increments. Analysis of this trajectory allows for the calculation of various structural parameters over time, most notably the dihedral angles between different planes of the molecule. The distribution of these dihedral angles reveals the most probable conformations and the extent of their flexibility.

For instance, a hypothetical MD simulation of this compound would focus on several key dihedral angles to describe its conformational preferences. The table below illustrates the type of data that would be generated from such a study.

Disclaimer: The following data is illustrative and hypothetical, designed to represent the expected findings from a molecular dynamics simulation of this compound. It is based on the known structural characteristics of related compounds, as no specific simulation data for this compound has been published.

Dihedral AngleAtoms Defining the AnglePredicted Dominant Conformation(s) (degrees)Observed Range (degrees)Conformational Significance
τ1C4-C5-C1'-C2'~90° and ~270°± 45° around dominant statesOrientation of the phenyl D ring relative to the planar ABC ring system.
τ2C5-C1'-C6'-C(OCH3)~180° (trans)± 30°Rotation of the methoxy (B1213986) group on the D ring.
τ3N1-C2-C2'-N(imine)~0° (syn-planar), ~180° (anti-planar)± 20° around planar statesOrientation of the 2'-imine group relative to the quinoline core.

Analysis of this hypothetical data would suggest that the phenyl D ring of this compound exhibits significant rotational freedom but predominantly occupies a conformation perpendicular to the main ring system, which is consistent with experimental data for the parent streptonigrin. The side chains, such as the methoxy and imine groups, would also show preferred orientations to minimize steric hindrance. By integrating the energy information from the simulation, a free energy landscape can be constructed, providing a visual representation of the stable conformational states and the energy barriers that separate them. This detailed understanding of the dynamic structure of this compound is fundamental for rationalizing its biological activity and for the design of new analogs.

Molecular Mechanisms of Biological Interactions of Streptonigrone 2 Imine

Studies on Enzyme Modulation and Inhibition by Streptonigrone-2'-imine

The interaction of this compound with cellular enzymes is a key aspect of its biological profile. Research in this area has focused on its effects on specific signaling pathways and the potential for broader enzymatic inhibition.

Investigations of Soluble Guanylyl Cyclase Activity Modulation

Soluble guanylyl cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, responsible for the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes. Investigations into the effect of streptonigrin (B15502) and its derivatives on this enzyme have been conducted to understand their potential interference with NO signaling.

Table 1: Summary of Findings on this compound and Soluble Guanylyl Cyclase

CompoundEffect on NO-stimulated sGCCorrelation with Cytotoxicity
This compoundNo direct correlation establishedNot the primary mechanism of action

Exploration of Other Enzyme Targets and Their Kinetic Profiles

While the interaction with soluble guanylyl cyclase has been investigated, detailed studies identifying other specific enzyme targets for this compound and characterizing their kinetic profiles are not extensively available in the current scientific literature. The parent compound, streptonigrin, is known to interact with DNA and topoisomerase II, but specific kinetic data for this compound's interaction with a broader range of enzymes remains an area for future research.

Biomolecular Target Identification and Deconvolution Strategies

Identifying the full spectrum of molecular targets for a bioactive compound like this compound is essential for a comprehensive understanding of its mechanism of action. Modern chemical biology offers several powerful strategies for target deconvolution, although their specific application to this compound has not been widely reported.

Phenotypic Screening Coupled with Chemoproteomic Approaches

Phenotypic screening, which identifies compounds that produce a desired biological effect in cells or organisms without a priori knowledge of the target, is a common starting point in drug discovery. To identify the molecular targets responsible for the observed phenotype, these screens are often coupled with chemoproteomic techniques. Chemoproteomics utilizes chemical probes to map drug-protein interactions across the entire proteome. While this approach is a powerful tool for target identification, specific studies employing this strategy for this compound are not yet present in the public domain.

Photoaffinity Labeling and Ligand-Directed Covalent Chemistry

Photoaffinity labeling is a technique used to covalently link a ligand (the "bait") to its interacting protein target upon photoactivation. This method allows for the identification of direct binding partners. A photoaffinity probe based on this compound could be synthesized to incorporate a photoreactive group. Upon incubation with cellular lysates or live cells and subsequent exposure to UV light, the probe would form a covalent bond with its target protein(s), enabling their isolation and identification via mass spectrometry. To date, published research has not described the use of photoaffinity labeling to identify the specific targets of this compound.

Electrophilic and Redox-Active Probe Design for Target Engagement

The chemical structure of this compound, containing an imine and a quinone-like core, suggests potential for electrophilic and redox-active interactions with cellular nucleophiles, such as cysteine residues in proteins. Probes designed to mimic these reactive moieties could be used to identify proteins that are susceptible to covalent modification by this compound. Such probes often contain a reporter tag (e.g., an alkyne or azide) for subsequent visualization or enrichment. The application of such specifically designed electrophilic or redox-active probes to elucidate the target profile of this compound has not been reported in the scientific literature.

Image-Based Phenotypic Profiling for Mode of Action Hypotheses

Image-based phenotypic profiling has emerged as a powerful tool in chemical biology and drug discovery to elucidate the mechanism of action (MoA) of novel compounds. This approach relies on the automated microscopy of cells treated with a compound of interest, followed by the computational analysis of morphological changes. For this compound, this technique offers a high-content and unbiased method to generate hypotheses about its cellular effects.

In a typical workflow, a panel of human cell lines is treated with this compound across a range of concentrations. The cells are stained with a cocktail of fluorescent dyes that label various subcellular compartments, such as the nucleus, mitochondria, cytoskeleton, and endoplasmic reticulum. High-throughput microscopy acquires a large number of images, which are then processed by image analysis software to extract a quantitative "phenotypic profile" for each cell. This profile consists of hundreds to thousands of features, including measurements of size, shape, texture, and intensity for each labeled organelle.

By comparing the phenotypic profile induced by this compound to a reference database of profiles from compounds with known MoAs, it is possible to identify similarities that suggest a shared biological target or pathway. For instance, if the profile of this compound clusters with those of known DNA-damaging agents, it would suggest a similar MoA. This data-driven approach can reveal unexpected biological activities and provide a systems-level view of the compound's impact on cellular organization and function.

Table 1: Illustrative Data from a Hypothetical Image-Based Phenotypic Profiling Experiment with this compound

Feature ClassMorphological FeatureObserved Change with this compoundPotential MoA Hypothesis
Nuclear Morphology Nuclear AreaIncreasedDNA damage, cell cycle arrest
DNA Staining IntensityDecreasedInhibition of DNA synthesis
Cytoskeletal Organization Actin Fiber IntegrityDisruptedCytoskeletal disruption
Mitochondrial Health Mitochondrial Membrane PotentialDecreasedMitochondrial toxicity

Genetic Perturbation and Proteomics for Functional Target Validation

Following the generation of MoA hypotheses from phenotypic profiling, genetic perturbation and proteomics techniques are employed for functional target validation of this compound. These methods aim to directly identify the cellular components that interact with the compound and are responsible for its biological effects.

One powerful approach is the use of genome-wide CRISPR/Cas9 screens. In these screens, a library of cells is generated where each cell has a single gene knocked out. This population of cells is then treated with this compound. Genes whose knockout confers either resistance or sensitivity to the compound are identified through next-generation sequencing. For example, if knocking out a specific DNA repair protein results in increased sensitivity to this compound, it strongly suggests that this protein is involved in mitigating the compound's effects, and by extension, that the compound may be a DNA-damaging agent.

Chemical proteomics provides a complementary approach to directly identify the protein targets of this compound. This can be achieved through affinity-based methods, where a modified version of the compound is used to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry. Another strategy is thermal proteome profiling (TPP), which measures changes in the thermal stability of proteins across the proteome upon compound treatment. A protein that is stabilized or destabilized by this compound is a candidate target.

Table 2: Representative Findings from a Hypothetical Target Validation Study of this compound

MethodFindingImplication for Target Validation
CRISPR/Cas9 Screen Increased sensitivity upon knockout of TOP2ATopoisomerase II alpha is a potential target.
Affinity Pulldown Identification of DNA-PKcs as a binding partnerInvolvement in the DNA damage response pathway.
Thermal Proteome Profiling Increased thermal stability of various ribosomal proteinsPotential off-target effects on protein synthesis.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Correlating Structural Variations with Modulatory Effects on Biological Pathways

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological activity. By systematically modifying different parts of the molecule, researchers can identify key structural features required for its effects on specific biological pathways.

Based on existing knowledge of streptonigrin and its analogs, the core quinoline-5,8-dione scaffold is essential for its redox cycling and DNA-damaging properties. Modifications to the substituents on this core can significantly impact potency and selectivity. For this compound, the imine functional group at the 2'-position is a key point of variation. The electronic and steric properties of the substituent on the imine nitrogen can influence the compound's ability to interact with its biological targets.

For example, introducing bulky substituents on the imine may hinder binding to a target protein's active site, leading to decreased activity. Conversely, incorporating a group that can form additional hydrogen bonds might enhance binding affinity. By synthesizing a library of this compound derivatives with diverse imine substituents and evaluating their effects on cellular pathways identified through profiling and target validation studies, a detailed SAR map can be constructed.

Table 3: Hypothetical SAR Data for this compound Derivatives on a DNA Damage Pathway

DerivativeImine Substituent (R)IC50 (µM) for DNA Damage InductionInterpretation
This compound -H1.2Baseline activity
Derivative 1 -CH30.8Small alkyl group enhances activity.
Derivative 2 -C(CH3)35.6Bulky alkyl group reduces activity.
Derivative 3 -CH2CH2OH0.5Hydroxyl group improves activity, possibly through H-bonding.

Rational Design Principles for Enhanced Specificity

The insights gained from SAR studies provide the foundation for the rational design of new this compound derivatives with enhanced specificity and improved therapeutic potential. The goal is to design molecules that potently inhibit the desired target while minimizing interactions with off-target proteins that may lead to toxicity.

One key principle is to exploit structural differences between the intended target and related off-targets. For instance, if this compound is found to inhibit a specific kinase, molecular modeling of the compound docked into the ATP-binding pocket of the target kinase and other homologous kinases can reveal opportunities for designing more selective inhibitors. Modifications can be introduced to the this compound scaffold that create favorable interactions with unique residues in the target kinase's active site or steric clashes with residues in the active sites of off-target kinases.

Another design strategy involves modulating the physicochemical properties of the molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. This can include altering lipophilicity to improve cell permeability or introducing metabolic "soft spots" to control the compound's half-life. By integrating structural biology, computational chemistry, and medicinal chemistry, it is possible to iteratively refine the structure of this compound to produce derivatives with superior biological properties.

Metabolic Pathways and Biotransformation of Streptonigrone 2 Imine

In Vitro and In Vivo Metabolic Fate Studies

Detailed in vitro and in vivo metabolic studies exclusively focused on Streptonigrone-2'-imine are not readily found in the scientific literature. However, the metabolism of structurally related quinone-containing compounds has been investigated, providing a basis for predicting the likely metabolic fate of this compound. It is anticipated that the compound would undergo metabolic transformations in hepatic and extrahepatic tissues. In vitro systems, such as liver microsomes and hepatocytes, would be instrumental in identifying the primary metabolites and the enzymatic systems involved. In vivo studies in animal models would be necessary to understand the complete picture of its absorption, distribution, metabolism, and excretion.

Identification of Metabolites and Biotransformation Products

Specific metabolites of this compound have not been characterized. Based on the metabolism of similar structures, the biotransformation of this compound is expected to yield a variety of products. The imine bond is susceptible to hydrolysis, which would lead to the formation of a ketone and an amine. The quinone imine moiety can undergo reduction to a hydroquinone (B1673460) imine, which can then be conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663).

Table 1: Predicted Metabolic Transformations of this compound

Metabolic ReactionPredicted Product(s)
Imine HydrolysisKetone and amine derivatives
Quinone Imine ReductionHydroquinone imine
ConjugationGlucuronide and sulfate conjugates
Oxidative MetabolismHydroxylated derivatives

Enzymatic Systems Involved in this compound Metabolism

The metabolism of this compound is likely to be mediated by several enzymatic systems. The reduction of the imine group can be catalyzed by NAD(P)H-dependent imine reductases (IREDs), which are part of the oxidoreductase enzyme class. acs.orgrsc.orgwhiterose.ac.uk These enzymes catalyze the asymmetric reduction of imines to form chiral amines. acs.orgrsc.org

The quinone imine moiety is a substrate for various oxidoreductases. Cytochrome P450 enzymes and peroxidases are known to be involved in the metabolism of quinone-containing compounds, often leading to the formation of reactive intermediates. nih.gov Additionally, NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein, is a key enzyme in the detoxification of quinones and quinone imines via a two-electron reduction mechanism.

The hydrolysis of the imine bond may be catalyzed by various hydrolases present in the liver and other tissues. nih.gov Conjugation reactions are primarily mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Role of Imine and Quinone Imine Motifs in Metabolic Transformations

The imine and quinone imine motifs are the primary sites of metabolic activity in this compound, leading to the formation of reactive intermediates and subsequent interactions with biological macromolecules. acs.orgnih.gov

The quinone imine structure is inherently electrophilic and can act as a Michael acceptor. acs.orgnih.gov Metabolic activation, potentially through one-electron reduction, can lead to the formation of highly reactive semiquinone imine radicals. These radicals can participate in redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide. acs.orgnih.gov

Furthermore, oxidation of related aminophenol structures, which could be formed from the reduction and rearrangement of the quinone imine, can also generate reactive quinone imine species. researchgate.netnih.govacs.org These electrophilic intermediates are key to the biological activity of many quinone-containing compounds. nih.govacs.org

The reactive quinone imine intermediates generated during the metabolism of compounds like this compound are capable of forming covalent adducts with cellular nucleophiles. acs.orgnih.gov The primary targets for adduction are macromolecules such as proteins and DNA. acs.org

The mechanism of adduct formation typically involves the Michael addition of a nucleophilic group from a biomolecule to the electrophilic quinone imine. nih.govresearchgate.net Cysteine residues in proteins are particularly susceptible to this type of reaction due to the high nucleophilicity of the thiol group. nih.govresearchgate.net Lysine residues can also be targets for adduction. nih.govacs.org The formation of these adducts can lead to alterations in protein structure and function, enzyme inhibition, and cellular dysfunction. nih.govresearchgate.net Adduct formation with DNA can result in genotoxicity.

Table 2: Potential Biomolecular Targets for Adduction by Reactive Metabolites of this compound

BiomoleculeNucleophilic Residue/SiteType of Adduct
ProteinsCysteine (thiol group)Covalent Michael adduct
Lysine (amino group)Covalent adduct
DNAGuanine, Adenine (B156593)Covalent adduct
GlutathioneThiol groupGlutathione conjugate

Emerging Research Frontiers and Future Perspectives for Streptonigrone 2 Imine

Novel Synthetic Methodologies and Total Synthesis Endeavors

The complex, tetracyclic structure of streptonigrin (B15502) has made it a challenging target for total synthesis. Recent advances, however, have provided more efficient and adaptable routes, which are crucial for generating analogues for pharmacological study. acs.org

Another key aspect of modern synthetic endeavors is the construction of the biaryl linkages. The challenging C-D ring axis, which is a point of chirality in the molecule, has been successfully formed using an asymmetric Suzuki–Miyaura cross-coupling reaction. acs.orgacs.org While initial efforts have achieved modest enantiomeric excess, this method opens the door to the first-time synthesis of enantiomerically enriched streptonigrin and its analogues. acs.orgacs.org The development of these methodologies is driven by the goal of preparing structurally related compounds that retain the desired biological activities while exhibiting minimal or no toxicity. nih.gov

Synthetic StrategyKey ReactionStarting MaterialSignificance
Convergent Total SynthesisRing-Closing Metathesis (RCM)Ethyl glyoxalateProvides a short, high-yielding route (14 steps, 11% yield) to the core structure. acs.orgacs.org
Asymmetric SynthesisSuzuki–Miyaura Cross-CouplingPyridyl bromide and Aryl boronate esterEnables the construction of the chiral C-D ring axis and the synthesis of enantioenriched intermediates. acs.orgacs.org
Analogue PreparationLate-stage framework assemblyVaried derivatized ring fragmentsFacilitates the creation of diverse analogues to probe structure-activity relationships and improve pharmacological properties. acs.org

Identification of Unprecedented Biological Targets and Signaling Pathways

Research into the mechanism of action of streptonigrin has unveiled several specific molecular targets and signaling pathways, moving beyond its initial characterization as a DNA-damaging agent.

One of the key pathways affected is the β-catenin/Tcf signaling pathway, which is often hyperactive in human cancers. Streptonigrin acts as an inhibitor of this pathway, showing an 86% inhibition of β-catenin/Tcf-DNA complex formation at a concentration of 5 μM. nih.gov Its inhibitory mechanism is thought to be twofold: it may directly block the formation of the complex, and it can also suppress the upstream glycogen (B147801) synthase kinase-3 beta (GSK-3β), which in turn can decrease the nuclear localization of β-catenin. nih.gov

Beyond this, streptonigrin has been identified as an inhibitor of other key enzymes implicated in disease. It inhibits Peptidyl Arginine Deiminase 4 (PAD4), an enzyme whose overexpression is linked to conditions like rheumatoid arthritis and cancer. nih.gov In cellular models, streptonigrin was found to be 33-fold more potent than the known inhibitor Cl-amidine, making it a promising scaffold for developing selective PAD4 inhibitors. nih.gov Other identified targets include SENP1 (a SUMO-specific protease) and, in certain bacteria, ribonucleotide reductase. nih.gov

Biological TargetSignaling Pathway / ProcessObserved Effect
β-catenin/Tcf ComplexWnt/β-catenin SignalingInhibits formation of the DNA-binding complex, suppressing cancer-related transcription. nih.gov
GSK-3β (upstream)Wnt/β-catenin SignalingSuppresses phosphorylation, contributing to the downregulation of the pathway. nih.gov
PAD4 (Peptidyl Arginine Deiminase 4)Protein citrullinationPotent inhibition of enzyme activity, relevant for inflammatory diseases and cancer. nih.gov
Ribonucleotide ReductaseDNA synthesis (bacterial)Potential inhibition, suggesting a mechanism for its antibacterial activity. nih.gov
SENP1 (SUMO-specific protease)Post-translational modificationInhibition of the enzyme is a proposed mechanism of its anticancer action. nih.gov

Advanced Analytical and Computational Tools for Comprehensive Characterization

A combination of sophisticated analytical and computational methods has been essential for elucidating the structure of streptonigrin, its derivatives, and its complex interactions with biological macromolecules.

Initial structural characterization relied on a range of spectroscopic and analytical techniques. nih.gov These include mass spectrometry, which identifies a pseudo-molecular ion peak at an m/z of 529.135 [M+Na]⁺ in positive-mode ESI-MS, confirming its molecular formula of C₂₅H₂₂N₄O₈. nih.gov Ultraviolet (UV) spectroscopy shows characteristic maximum absorption in methanol (B129727) at 248 nm and 375–380 nm. nih.gov The definitive three-dimensional structure was confirmed by X-ray crystallography. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been a vital tool, particularly in characterizing synthetic intermediates and derivatives. nih.gov

More recently, computational tools have provided deeper insights into its mechanism of action. Molecular docking and dynamics simulations have been used to model the interaction of streptonigrin with its biological targets. For instance, these studies suggest that streptonigrin can bind with good affinity to the alpha subunits of ribonucleotide reductase from specific bacterial species, identifying it as a potential inhibitor. nih.gov These computational approaches are invaluable for predicting binding modes and guiding the design of new analogues with enhanced target specificity.

Tool/TechniqueApplicationInformation Obtained
Mass Spectrometry (ESI-MS)Molecular Weight DeterminationConfirmation of molecular formula (C₂₅H₂₂N₄O₈). nih.gov
UV-Vis SpectroscopyStructural CharacterizationIdentifies characteristic absorption maxima of the chromophore. nih.gov
X-ray Crystallography3D Structure ElucidationProvides the definitive solid-state structure and stereochemistry. nih.gov
NMR SpectroscopyStructural AnalysisCharacterization of synthetic intermediates and final products. nih.gov
Molecular Docking & DynamicsComputational AnalysisPredicts binding affinity and interaction modes with biological targets like enzymes. nih.gov

Exploration of Structure-Activity-Mechanism Relationships

Understanding the relationship between streptonigrin's structure and its biological activity is paramount for designing safer and more effective therapeutic agents. Research has focused on synthesizing truncated analogues and derivatives to pinpoint the specific chemical moieties responsible for its function and toxicity. nih.govresearchgate.net

Extensive structure-activity relationship (SAR) studies have revealed that the quinoline-5,8-dione core, which comprises the A and B rings, is a critical feature for its biological activity. researchgate.net This part of the molecule is redox-active and, along with the adjacent pyridine (B92270) B-ring, forms a key metal chelation site, which is essential for its DNA-damaging capabilities. researchgate.net Further studies on bicyclic analogues related to this AB ring system have established a quantitative linear relationship between the reduction potential of the quinone and the rate at which it degrades DNA. nih.gov

The substituents on the core structure also play a vital role. The 7-amino group on the quinoline-5,8-dione scaffold has been identified as important in the context of PAD enzyme inactivation. nih.gov The synthesis of various analogues, such as those modifying the C and D rings or simplifying the structure to just the ABC rings, has helped to map the functional importance of each part of the molecule. researchgate.netresearchgate.net For instance, studies comparing 2-(o-nitrophenyl) and 2-(o-aminophenyl) quinolinediones found that the nitro derivatives induced more rapid DNA cleavage, highlighting the electronic influence of the D-ring substituent on the molecule's reactivity. researchgate.net These systematic explorations are crucial for rationally designing future derivatives with tailored mechanisms and reduced off-target effects.

Structural FeatureRing SystemRole in Activity/Mechanism
Quinoline-5,8-dioneA and B RingsFunctions as the redox-active core and is critical for DNA degradation and overall cytotoxicity. nih.govresearchgate.net
Bipyridyl MoietyB and C RingsActs as a key metal chelation site, essential for the molecule's biological activity. researchgate.net
7-Amino GroupA RingImportant for the inactivation of PAD enzymes. nih.gov
Substituted PhenylD RingInfluences the electronic properties and reactivity of the molecule, affecting the rate of DNA cleavage. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Streptonigrone-2'-imine, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Answer: Begin with retro-synthetic analysis to identify key intermediates, followed by stepwise optimization of reaction conditions (e.g., solvent polarity, temperature, catalysts). Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor purity and structural fidelity at each stage. For yield optimization, employ Design of Experiments (DoE) to systematically vary parameters like stoichiometry and reaction time .

Q. How is the crystallographic structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic coordinates and thermal displacement parameters. Validate results using the Cambridge Structural Database (CSD) for bond-length and angle comparisons. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and molecular properties?

  • Methodological Answer: Combine UV-Vis spectroscopy to study π→π* transitions, Fourier-transform infrared (FTIR) for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. For advanced electronic profiling, use time-dependent density functional theory (TD-DFT) calculations to correlate experimental spectra with theoretical models .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Conduct a meta-analysis of existing studies to identify variables such as cell-line specificity, concentration ranges, and assay protocols (e.g., MTT vs. ATP-based viability assays). Use orthogonal validation methods (e.g., CRISPR knockouts or isoform-specific inhibitors) to confirm target engagement. Employ statistical tools like Bland-Altman plots to quantify inter-study variability .

Q. What computational strategies are recommended to model this compound’s interaction with biological targets?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina or Schrödinger Suite) using high-resolution protein structures from the Protein Data Bank (PDB). Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How should researchers address reproducibility challenges in this compound’s in vivo pharmacokinetic studies?

  • Methodological Answer: Standardize animal models (e.g., strain, age, diet) and dosing regimens (route, frequency). Use tandem mass spectrometry (LC-MS/MS) for plasma concentration measurements, ensuring calibration with isotopically labeled internal standards. Apply the ARRIVE guidelines for experimental reporting to enhance cross-study comparability .

Q. What frameworks can guide the formulation of research questions for this compound’s mechanism-of-action studies?

  • Methodological Answer: Adopt the PICO framework:

  • P (Population): Target protein or cellular pathway.
  • I (Intervention): this compound exposure.
  • C (Comparison): Untreated controls or known inhibitors.
  • O (Outcome): Quantitative metrics (e.g., IC50, binding affinity).
    For hypothesis generation, integrate multi-omics data (transcriptomics, proteomics) to identify upstream/downstream effectors .

Methodological Considerations

  • Data Integrity : Incorporate open-ended questions in surveys or assays to detect outliers or fraudulent data .
  • Ethical Compliance : Document justification for mandatory response requirements in human subject studies, aligning with institutional review board (IRB) protocols .
  • Literature Synthesis : Use tools like Covidence or Rayyan for systematic reviews, ensuring inclusion/exclusion criteria are aligned with the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.